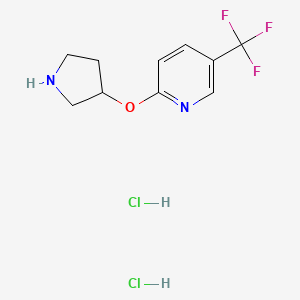
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2F3N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization, filtration, and drying to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The pyrrolidine group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine
- 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
Uniqueness
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological studies.
Properties
Molecular Formula |
C10H13Cl2F3N2O |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H11F3N2O.2ClH/c11-10(12,13)7-1-2-9(15-5-7)16-8-3-4-14-6-8;;/h1-2,5,8,14H,3-4,6H2;2*1H |
InChI Key |
QVDMFXCLRGRZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
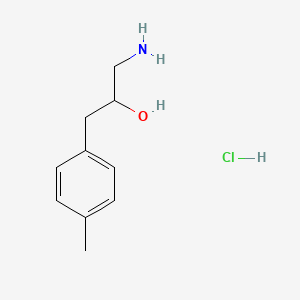
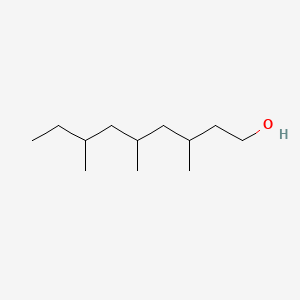
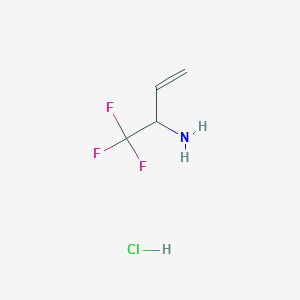
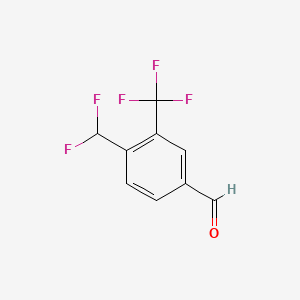
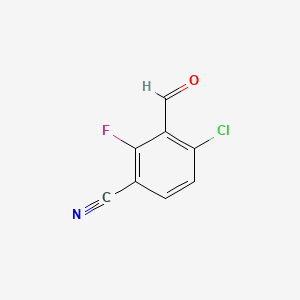
![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
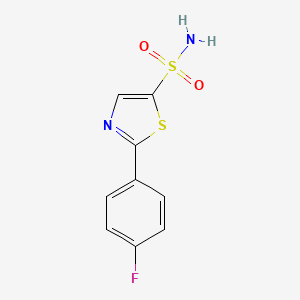
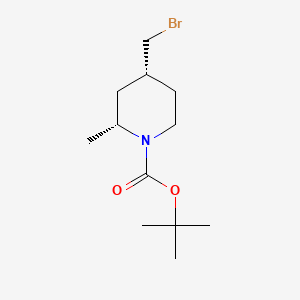
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)

